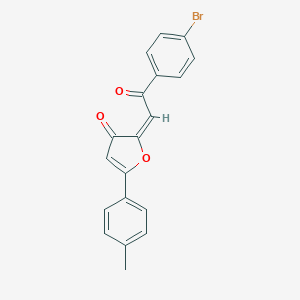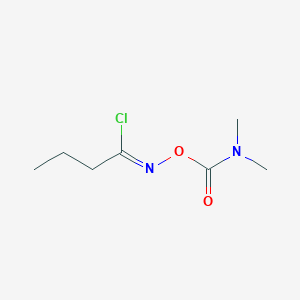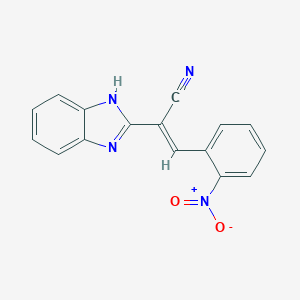![molecular formula C24H24N4O5 B236428 N-{4-[4-(4-ethylbenzoyl)-1-piperazinyl]phenyl}-5-nitro-2-furamide](/img/structure/B236428.png)
N-{4-[4-(4-ethylbenzoyl)-1-piperazinyl]phenyl}-5-nitro-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{4-[4-(4-ethylbenzoyl)-1-piperazinyl]phenyl}-5-nitro-2-furamide, also known as EF5, is a nitroimidazole derivative that has been widely used in scientific research. It was first synthesized in the 1980s and has since been used as a hypoxia marker in various fields, including cancer research and radiation therapy.
Mecanismo De Acción
N-{4-[4-(4-ethylbenzoyl)-1-piperazinyl]phenyl}-5-nitro-2-furamide is a nitroimidazole derivative that undergoes bioreduction in hypoxic cells. This reduction results in the formation of highly reactive free radicals that can damage cellular components, such as DNA and proteins. This damage can lead to cell death or altered gene expression, which can affect tumor growth and response to therapy.
Biochemical and Physiological Effects:
This compound has been shown to selectively bind to hypoxic cells in vivo and in vitro. It has been used to identify hypoxic regions within tumors and to study the effects of hypoxia on tumor growth and response to therapy. This compound has also been shown to induce DNA damage and alter gene expression in hypoxic cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-{4-[4-(4-ethylbenzoyl)-1-piperazinyl]phenyl}-5-nitro-2-furamide has several advantages for lab experiments. It is a selective hypoxia marker that can be detected using immunohistochemistry or imaging techniques. It has been widely used in various fields, including cancer research and radiation therapy. However, this compound also has several limitations. Its synthesis is complex and yields are relatively low. It can also be toxic to cells at high concentrations.
Direcciones Futuras
There are several future directions for N-{4-[4-(4-ethylbenzoyl)-1-piperazinyl]phenyl}-5-nitro-2-furamide research. One direction is to improve the synthesis method to increase yields and reduce toxicity. Another direction is to develop new imaging techniques that can detect this compound more accurately and efficiently. This compound can also be used in combination with other hypoxia markers or therapeutics to improve cancer treatment outcomes. Finally, this compound can be used to study the effects of hypoxia on other diseases, such as cardiovascular disease and stroke.
Métodos De Síntesis
The synthesis of N-{4-[4-(4-ethylbenzoyl)-1-piperazinyl]phenyl}-5-nitro-2-furamide involves the reaction of 4-nitrophenylhydrazine with 4-ethylbenzoyl chloride to form 4-[4-(4-ethylbenzoyl)-1-piperazinyl]phenylhydrazine. This intermediate is then reacted with 5-nitro-2-furoic acid to form this compound. The overall yield of this synthesis is approximately 10%.
Aplicaciones Científicas De Investigación
N-{4-[4-(4-ethylbenzoyl)-1-piperazinyl]phenyl}-5-nitro-2-furamide has been used as a hypoxia marker in various fields, including cancer research and radiation therapy. Hypoxia, or low oxygen levels, is a common characteristic of solid tumors. This compound selectively binds to hypoxic cells and can be detected using immunohistochemistry or imaging techniques. This allows researchers to identify hypoxic regions within tumors and study their effects on tumor growth, metastasis, and response to therapy.
Propiedades
Fórmula molecular |
C24H24N4O5 |
|---|---|
Peso molecular |
448.5 g/mol |
Nombre IUPAC |
N-[4-[4-(4-ethylbenzoyl)piperazin-1-yl]phenyl]-5-nitrofuran-2-carboxamide |
InChI |
InChI=1S/C24H24N4O5/c1-2-17-3-5-18(6-4-17)24(30)27-15-13-26(14-16-27)20-9-7-19(8-10-20)25-23(29)21-11-12-22(33-21)28(31)32/h3-12H,2,13-16H2,1H3,(H,25,29) |
Clave InChI |
RIJUMJNBBMDGCB-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)C4=CC=C(O4)[N+](=O)[O-] |
SMILES canónico |
CCC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)C4=CC=C(O4)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(isobutyrylamino)phenyl]-3,4-dimethoxybenzamide](/img/structure/B236346.png)


![2-(4-chloro-3-methylphenoxy)-N-[5-methoxy-2-(4-morpholinyl)phenyl]acetamide](/img/structure/B236355.png)
![N-{4-[4-(4-ethylbenzoyl)-1-piperazinyl]phenyl}pentanamide](/img/structure/B236356.png)
![N-{3-chloro-4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B236366.png)
![N-{3-chloro-4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}propanamide](/img/structure/B236371.png)
![N-{4-[(2,2-dimethylpropanoyl)amino]-2-methylphenyl}benzamide](/img/structure/B236374.png)

![N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-methoxybenzamide](/img/structure/B236379.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-2-methoxybenzamide](/img/structure/B236386.png)


![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B236408.png)